molecular formula C16H14Cl2N2O3 B2824874 N~1~-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide CAS No. 338392-26-0

N~1~-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide

Cat. No. B2824874
CAS RN: 338392-26-0
M. Wt: 353.2
InChI Key: BHMYTTUREHFDBP-UHFFFAOYSA-N
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Description

N-1-(3,4-dichlorophenyl)-N-3-(4-methoxyphenyl)malonamide, also known as DCM, is a chemical compound that has been studied extensively for its potential use in scientific research. DCM is a malonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields.

Scientific Research Applications

Recovery of Iron(III) from Chloride Solutions

Malonamides, including N,N'-tetrasubstituted variants, have been explored for their efficacy in solvent extraction processes, particularly for the recovery of iron(III) from concentrated chloride solutions. This application highlights their potential in hydrometallurgy and environmental remediation efforts. The study by Paiva and Costa (2005) demonstrated that certain malonamides could efficiently and selectively remove Fe(III) from hydrochloric acid solutions, suggesting a promising avenue for practical applications in metal recovery and waste treatment processes (Paiva & Costa, 2005).

Adenosine Receptors Agonists

Another area of research involves the modification of adenosine-5'-uronamide derivatives, including those with N6-substituted phenylcarbamoyl groups, to create potent agonists for adenosine receptors. These compounds have been tested for their affinity at A1, A2A, and A3 adenosine receptors, with some derivatives demonstrating high affinity, particularly at A3 receptors. This suggests potential applications in designing new therapeutic agents targeting cardiovascular diseases, inflammation, and neurodegenerative disorders (Baraldi et al., 1996).

Molecular Docking and Structure Analysis

The analysis of tetrazole derivatives, including those substituted with methoxyphenyl groups, through docking studies and crystal structure analysis, underscores the potential of such compounds in drug design and development. These studies offer insights into the orientation and interaction of molecules within the active sites of target enzymes, such as cyclooxygenase-2, which plays a crucial role in inflammation and pain. The research by Al-Hourani et al. (2015) into the docking studies and crystal structure of tetrazole derivatives provides valuable data for the development of new COX-2 inhibitors (Al-Hourani et al., 2015).

Interfacial Study of Iron(III) Extraction

Furthering the understanding of N,N'-tetrasubstituted malonamides, Santos and Paiva (2014) investigated the interfacial behavior of these compounds in the liquid-liquid extraction of iron(III), providing insights into the mechanisms involved and highlighting the structural and diluent effects on extraction efficiency. This research could inform the development of more efficient processes for metal extraction and purification (Santos & Paiva, 2014).

properties

IUPAC Name

N'-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-23-12-5-2-10(3-6-12)19-15(21)9-16(22)20-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMYTTUREHFDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide

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